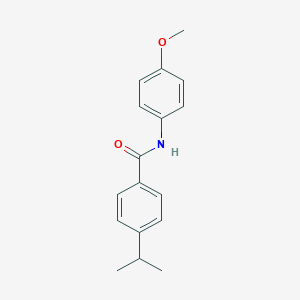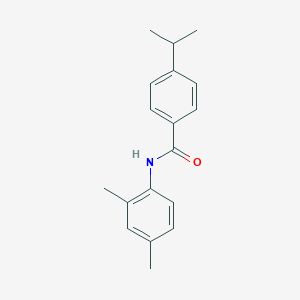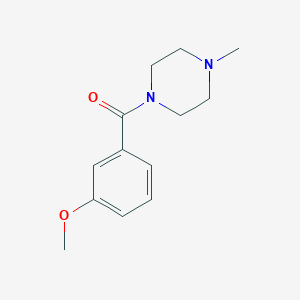
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research applications. MPB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes, including acid-base balance, respiration, and ion transport.
作用机制
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and hydrogen ions, leading to a decrease in the activity of carbonic anhydrase. This inhibition can have various effects on physiological processes, including a decrease in acid secretion in the stomach and an increase in bicarbonate secretion in the pancreas.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In the digestive system, this compound has been shown to decrease acid secretion in the stomach, which can be beneficial in the treatment of gastric ulcers. In the respiratory system, this compound has been shown to increase the excretion of bicarbonate ions, which can be beneficial in the treatment of respiratory acidosis. In the nervous system, this compound has been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.
实验室实验的优点和局限性
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, this compound does have some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its specificity for carbonic anhydrase can be a limitation in experiments where other enzymes may also be involved.
未来方向
There are several future directions for research on 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of research could be the development of more specific inhibitors of carbonic anhydrase that can target specific isoforms of the enzyme. Another area of research could be the investigation of the effects of this compound on other physiological processes beyond acid-base balance, respiration, and ion transport. Finally, the use of this compound in the treatment of various diseases, such as gastric ulcers and anxiety disorders, could also be an area of future research.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. It has several advantages for lab experiments, including its potency and ease of synthesis, but also has some limitations, including its toxicity at high concentrations. Future research on this compound could focus on the development of more specific inhibitors of carbonic anhydrase, investigation of its effects on other physiological processes, and its use in the treatment of various diseases.
合成方法
The synthesis of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 2-pyridinecarboxaldehyde in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been well-established and has been used in numerous studies.
科学研究应用
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. This compound has been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance, respiration, and ion transport.
属性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-methyl-2-propoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-10-20-13-11-12(2)7-8-14(13)21(18,19)17-15-6-4-5-9-16-15/h4-9,11H,3,10H2,1-2H3,(H,16,17) |
InChI 键 |
RZVPQJHIHIEUOT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
规范 SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


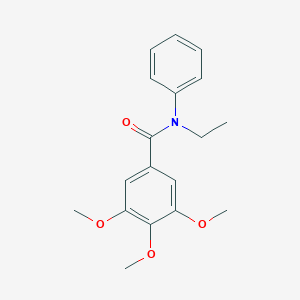
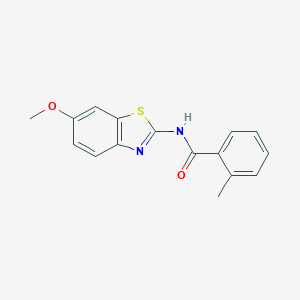
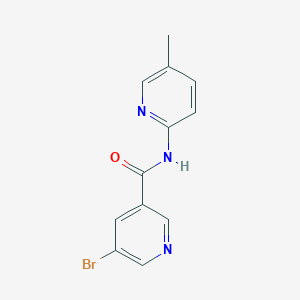

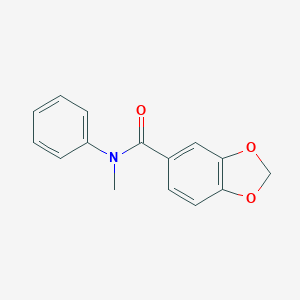
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

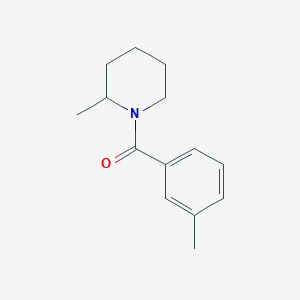

![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
